2-Iodophenol
Overview
Description
2-Iodophenol is an aromatic organic compound with the formula IC6H4OH . It is a pale yellow solid that melts near room temperature . It is used in the synthesis of aryl 2-benzofuranyl and aryl 2-indolyl carbinols of high enantiomeric purity .
Synthesis Analysis
This compound can be prepared by treatment of 2-chloromercuriphenol with iodine . Direct reaction of phenol with iodine gives a mixture of 2- and 4-iodo derivatives . Another synthesis method involves phenol reacting with 0.5 equivalent of iodine and 1 equivalent of hydrogen peroxide in water at room temperature for 24 hours .Molecular Structure Analysis
The molecular formula of this compound is C6H5IO . Its molecular weight is 220.0078 . The IUPAC Standard InChI is InChI=1S/C6H5IO/c7-5-3-1-2-4-6(5)8/h1-4,8H .Chemical Reactions Analysis
This compound undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group ortho to the hydroxy group of the phenol, which can be followed by cyclization to form heterocycles .Physical and Chemical Properties Analysis
This compound is a colorless needle-like crystal or pale yellow low melting solid . It is slightly soluble in water, but easily soluble in organic solvents such as ethanol and ether . It has a melting point of 43 °C and a boiling point of 186 °C .Scientific Research Applications
Photolysis Mechanism : 2-Iodophenol (2-IPhOH) undergoes photolysis, showing different pathways in anionic and neutral forms. It exhibits heterolytic dehalogenation pathways upon irradiation, leading to products like cyclopentadienic acids and α-ketocarbene formation (Bonnichon et al., 2003).
Identification in Mineral Water : this compound has been identified as a compound responsible for a medicinal off-odour in mineral water. It is an extremely potent odour substance with very low odour thresholds in air and water (Strube et al., 2009).
Disinfection Byproducts in Drinking Water : In the context of the USA space program, the reaction of iodine and phenol, including this compound, was studied to understand the formation of iodophenols and their odor properties in potable water disinfection (Dietrich et al., 1999).
Detection in Water Samples : A methodology using gas chromatography and inductively coupled plasma mass spectrometry was developed for analyzing iodophenols, including this compound, in various water samples (Wuilloud et al., 2003).
Application in Chemiluminescence : Iodophenol blue, including derivatives of this compound, can enhance chemiluminescence in the luminol-H2O2 system. This finding has applications in detecting hydrogen peroxide and glucose (Yu et al., 2016).
Biochemical Studies : this compound binds weakly to the human enzyme iodotyrosine deiodinase, showing catalytic specificity crucial for iodide homeostasis and thyroid hormone generation in chordates (Ingavat et al., 2017).
Organic Chemistry Applications : this compound is used in Suzuki-Miyaura couplings for synthesizing phytoalexins, compounds with antibacterial activity produced by fruit trees in response to microbial infection (Schmidt & Riemer, 2014).
Enantiospecific Synthesis : It's involved in the first enantiospecific synthesis of aryl 2-benzofuranyl and aryl 2-indolyl carbinols, which are important classes of compounds (Botta et al., 1996).
Palladium-Catalyzed Reactions : Used in palladium-catalyzed carbonylative annulation of terminal alkynes for the synthesis of coumarins and 2-quinolones (Kadnikov & Larock, 2003).
Radioiodinated Pharmaceuticals : Its structural features affect metabolic stability towards in vivo deiodination, which is crucial for the design of stable radioiodinated pharmaceuticals (Cavina et al., 2017).
Safety and Hazards
2-Iodophenol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Iodophenol is an aromatic organic compound with the formula IC6H4OH It is known to undergo a variety of coupling reactions .
Mode of Action
The mode of action of this compound involves a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group ortho to the hydroxy group of the phenol . This can be followed by cyclization to form heterocycles .
Pharmacokinetics
The compound’s molecular weight is 2200078 , which may influence its pharmacokinetic properties.
Action Environment
It is a pale yellow solid that melts near room temperature , suggesting that its physical state may be influenced by temperature.
Biochemical Analysis
Biochemical Properties
2-Iodophenol undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group ortho to the hydroxy group of the phenol . These reactions can be followed by cyclization to form heterocycles
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It undergoes coupling reactions in which the iodine substituent is replaced by a new carbon group ortho to the hydroxy group of the phenol This can lead to changes in gene expression and enzyme activity
Properties
IUPAC Name |
2-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDJTBPASNJQFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052175 | |
Record name | 2-Iodophenol | |
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Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Pink or yellow crystalline powder; [Acros Organics MSDS] | |
Record name | o-Iodophenol | |
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Vapor Pressure |
0.00616 [mmHg] | |
Record name | o-Iodophenol | |
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CAS No. |
533-58-4, 30587-23-6 | |
Record name | 2-Iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-58-4 | |
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Record name | o-Iodophenol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533584 | |
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Record name | Phenol, iodo- | |
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Record name | 2-IODOPHENOL | |
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Record name | Phenol, 2-iodo- | |
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Record name | 2-Iodophenol | |
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Record name | 2-iodophenol | |
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Record name | O-IODOPHENOL | |
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Retrosynthesis Analysis
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